Methyl 5-chloro-2-ethoxybenzoate
CAS No.: 75230-37-4
Cat. No.: VC8292774
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75230-37-4 |
|---|---|
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.64 |
| IUPAC Name | methyl 5-chloro-2-ethoxybenzoate |
| Standard InChI | InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | QGEUDBIRXMKEKB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 5-chloro-2-ethoxybenzoate features a benzoate backbone with three functional groups:
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A chlorine atom at the 5-position, imparting electrophilic reactivity.
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An ethoxy group (-OCH₂CH₃) at the 2-position, influencing steric and electronic properties.
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A methyl ester (-COOCH₃) at the 1-position, governing hydrolysis susceptibility.
The ethoxy group’s larger size compared to methoxy analogs increases molar volume and may reduce solubility in polar solvents. Theoretical calculations suggest a molar mass of 214.65 g/mol, with a density approximating 1.23–1.27 g/cm³ based on structural analogs .
Spectral Characteristics
While experimental data for the ethoxy variant is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from methoxy analogs :
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IR: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-O ester).
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¹H NMR:
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δ 1.35–1.45 ppm (triplet, -OCH₂CH₃).
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δ 3.85–4.10 ppm (quartet, -OCH₂CH₃ and ester -OCH₃).
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δ 7.20–7.80 ppm (aromatic protons).
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Synthetic Methodologies
Direct Alkylation of 5-Chlorosalicylic Acid
An alternative pathway adapts the methylation strategy used for methoxy analogs :
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Ethoxylation: Treat 5-chlorosalicylic acid with ethylating agents (e.g., diethyl sulfate) in alkaline conditions.
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Esterification: React the intermediate 5-chloro-2-ethoxybenzoic acid with methanol.
Key Challenges:
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Competing O- vs. C-ethylation requires precise stoichiometry.
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Side reactions (e.g., diethyl ether formation) may reduce yield.
Challenges and Future Directions
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Synthetic Optimization: Scalable ethoxylation methods are needed to improve yield.
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Biological Screening: Prioritize cytotoxicity and pharmacokinetic profiling.
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Computational Modeling: Predict substituent effects on bioactivity using QSAR models.
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